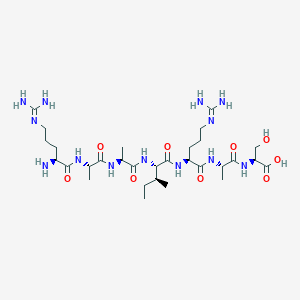![molecular formula C20H15NO B12576572 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590392-13-5](/img/structure/B12576572.png)
2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are nitrogen-containing heterocycles that are widely recognized for their biological and pharmacological activities. This particular compound features a benzo[g]indole core with a 2-methylphenyl substituent and an aldehyde functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the aldehyde group at the desired position. The use of catalysts such as transition metals or Lewis acids can enhance the reaction efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature control, and purification methods are crucial to achieving high purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(2-methylphenyl)-1H-benzo[g]indole-3-carboxylic acid.
Reduction: 2-(2-methylphenyl)-1H-benzo[g]indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Shares the indole core but lacks the 2-methylphenyl substituent.
2-phenyl-1H-benzo[g]indole-3-carbaldehyde: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
2-(2-methylphenyl)-1H-indole-3-carbaldehyde: Similar structure but without the benzo[g] fusion.
Uniqueness
2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group and the benzo[g] fusion provides distinct steric and electronic properties that differentiate it from other indole derivatives .
Properties
CAS No. |
590392-13-5 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C20H15NO/c1-13-6-2-4-8-15(13)19-18(12-22)17-11-10-14-7-3-5-9-16(14)20(17)21-19/h2-12,21H,1H3 |
InChI Key |
CFJZRLHSHQGTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


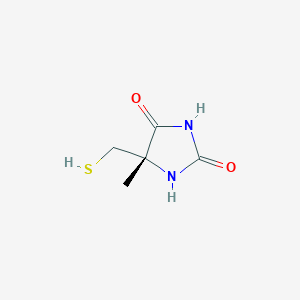
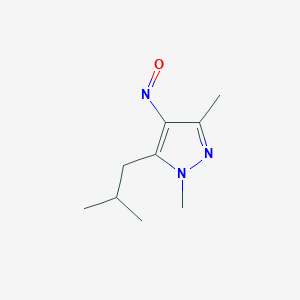
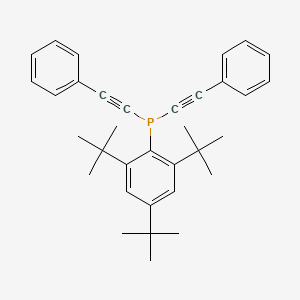
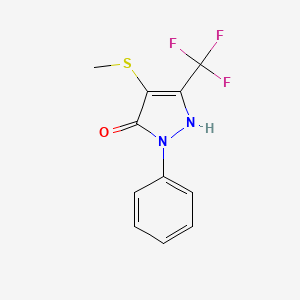
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)
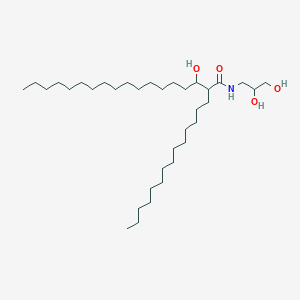
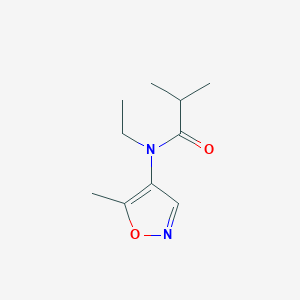
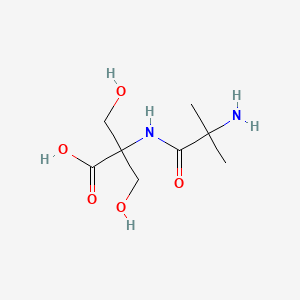
![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12576562.png)
